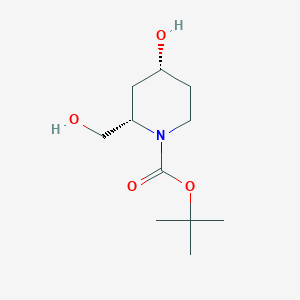
2-ethyl-4-fluorobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-4-fluorobenzaldehyde (2-E4FBA) is an organic compound with the molecular formula C8H7FO. It is a colorless liquid that is soluble in many organic solvents, and it is used as a starting material for a variety of chemical reactions. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Wirkmechanismus
2-ethyl-4-fluorobenzaldehyde is a versatile building block in organic synthesis. Its reactivity is due to the presence of a carbonyl group, which can undergo nucleophilic addition reactions with a variety of nucleophiles. It can also be used in Michael addition reactions, as well as in aldol condensations.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. In addition, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release.
Vorteile Und Einschränkungen Für Laborexperimente
2-ethyl-4-fluorobenzaldehyde is a useful reagent in organic synthesis due to its versatility and reactivity. Its advantages include its low cost and its availability in a variety of solvents. Its limitations include its low solubility in water, its low boiling point, and its potential to form hazardous byproducts.
Zukünftige Richtungen
In the future, 2-ethyl-4-fluorobenzaldehyde may be used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It may also be used in the development of new catalysts for organic synthesis. Additionally, it may be used in the development of new drugs, as well as in the development of new materials for use in medical devices. Finally, it may be used in the development of new analytical techniques for the detection and quantification of organic compounds.
Synthesemethoden
2-ethyl-4-fluorobenzaldehyde is synthesized by the reaction of ethylbenzene and hydrofluoric acid in the presence of a catalyst. This reaction produces a mixture of this compound and 2-ethyl-4-fluorobenzyl alcohol. The aldehyde can then be isolated by distillation.
Wissenschaftliche Forschungsanwendungen
2-ethyl-4-fluorobenzaldehyde is used in a variety of scientific research applications, such as the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and imidazoles.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-ethyl-4-fluorobenzaldehyde involves the conversion of 2-ethylphenol to 2-ethyl-4-fluorobenzaldehyde through a series of reactions.", "Starting Materials": [ "2-ethylphenol", "sodium hydroxide", "fluorine gas", "acetic anhydride", "sulfuric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: 2-ethylphenol is reacted with sodium hydroxide to form the sodium salt of 2-ethylphenol.", "Step 2: Fluorine gas is bubbled through the sodium salt of 2-ethylphenol to form 2-ethyl-4-fluorophenol.", "Step 3: 2-ethyl-4-fluorophenol is acetylated with acetic anhydride in the presence of sulfuric acid to form 2-ethyl-4-fluoroacetophenone.", "Step 4: 2-ethyl-4-fluoroacetophenone is oxidized with sodium hypochlorite to form 2-ethyl-4-fluorobenzaldehyde.", "Step 5: The product is purified by recrystallization from a mixture of water and sodium chloride." ] } | |
CAS-Nummer |
1289089-09-3 |
Molekularformel |
C9H9FO |
Molekulargewicht |
152.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



